molecular formula C7H12ClN3 B1602817 2-Methylbenzene-1,3,5-triamine trihydrochloride CAS No. 634-87-7

2-Methylbenzene-1,3,5-triamine trihydrochloride

Cat. No.: B1602817
CAS No.: 634-87-7
M. Wt: 173.64 g/mol
InChI Key: KAHLWTMQZHOWRN-UHFFFAOYSA-N
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Description

2-Methylbenzene-1,3,5-triamine trihydrochloride is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications. It is a derivative of benzene and has the molecular formula C7H14Cl3N3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzene-1,3,5-triamine trihydrochloride typically involves the nitration of 2-methylbenzene, followed by reduction to form the triamine. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitro compound. The subsequent reduction step involves the use of reducing agents such as iron powder and hydrochloric acid to convert the nitro groups to amine groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzene-1,3,5-triamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amide or alkylamine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acyl chlorides or alkyl halides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Fully reduced amine derivatives.

    Substitution: Amide or alkylamine derivatives.

Scientific Research Applications

2-Methylbenzene-1,3,5-triamine trihydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylbenzene-1,3,5-triamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to modifications in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3,5-triamine trihydrochloride: Similar structure but lacks the methyl group at the 2-position.

    2-Methylbenzene-1,4-diamine: Contains two amine groups instead of three.

    2-Methylbenzene-1,3-diamine: Contains two amine groups instead of three.

Uniqueness

2-Methylbenzene-1,3,5-triamine trihydrochloride is unique due to the presence of three amine groups and a methyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methylbenzene-1,3,5-triamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.3ClH/c1-4-6(9)2-5(8)3-7(4)10;;;/h2-3H,8-10H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCYGFJWHTQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901033932
Record name 2-Methyl-1,3,5-benzenetriamine trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901033932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-87-7
Record name 2-Methyl-1,3,5-benzenetriamine trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901033932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzene-1,3,5-triamine trihydrochloride
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